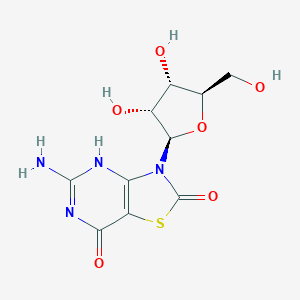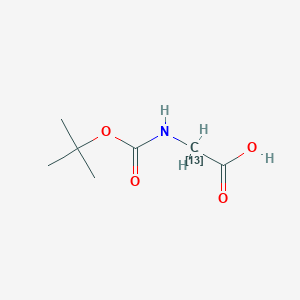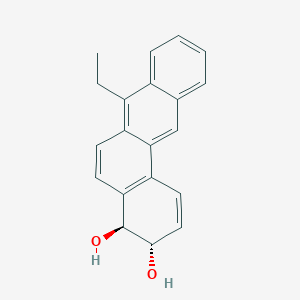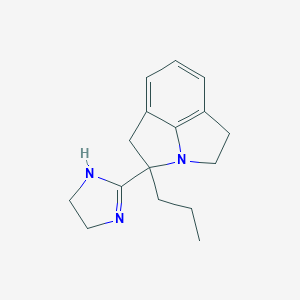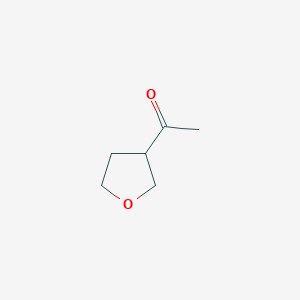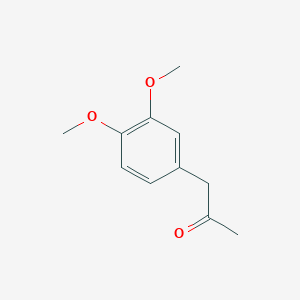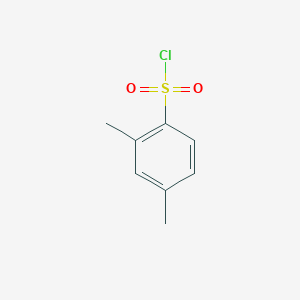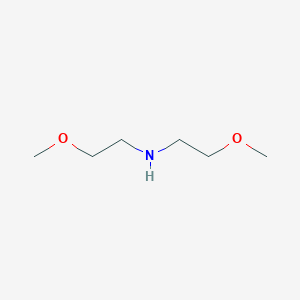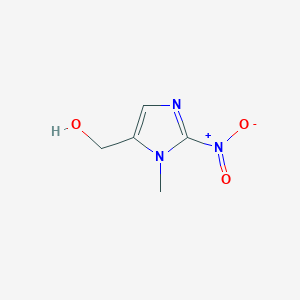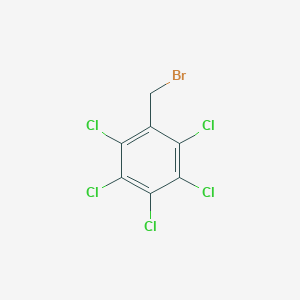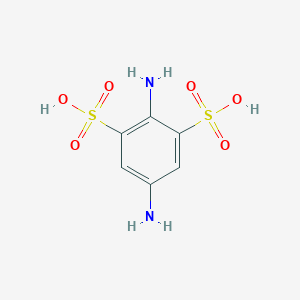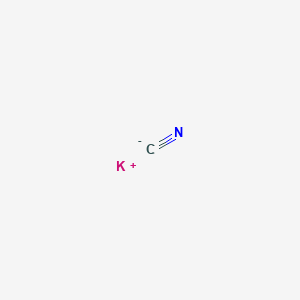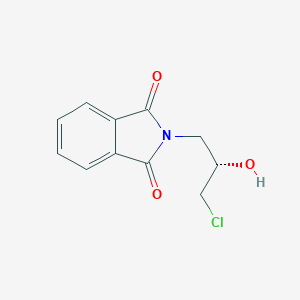
(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione
Vue d'ensemble
Description
(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione is a compound with notable significance in medicinal chemistry due to its incorporation into various synthetic and biological studies. The interest in such molecules stems from their potential in drug discovery and design, leveraging their unique structural and chemical properties.
Synthesis Analysis
The synthesis of isoindoline derivatives, including (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione, often involves strategies to construct the isoindoline scaffold efficiently. Cyclocarbonylative Sonogashira coupling presents a valuable route for constructing isoindoline structures by reacting suitable alcohols and amides, highlighting the atom-economic synthesis of such compounds (Albano & Aronica, 2017).
Applications De Recherche Scientifique
Synthesis and Material Applications
Optoelectronic Properties : Novel derivatives of isoindoline-1,3-dione, including (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione, have been synthesized and studied for their optoelectronic properties. These compounds exhibit high thermal stability and fluorescent properties, useful in material science applications (Mane, Katagi, & Melavanki, 2019).
Green Catalysis : Isoindoline-1,3-dione derivatives have been synthesized using environmentally friendly methods, such as the Water Extract of Onion Peel Ash (WEOPA) method. This approach avoids harmful reagents and offers a sustainable method for producing these compounds (Journal, Chia, Chee, Aziz, Radzi, & Kan, 2019).
Heterogeneous Catalysis : Functionalized isoindoline-1,3-dione derivatives have been used to create magnetic nanoparticles for catalyzing the synthesis of 4H-pyran derivatives. This method provides an efficient and environmentally friendly approach for organic synthesis (Shabani, Heravi, Babazadeh, Ghasemi, Amini, & Robertson, 2021).
Medicinal Chemistry and Biological Applications
Antimicrobial Activity : Certain isoindoline-1,3-dione derivatives have demonstrated antimicrobial activities, indicating their potential as therapeutic agents (Ghabbour & Qabeel, 2016).
Inhibitors for Enzymes : Isoindoline-1,3-dione derivatives have been found to inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme relevant in agricultural chemistry for weed control. These compounds show promise as herbicides (He, Dong, Lin, Wang, Zheng, Chen, Hao, Yang, & Yang, 2019).
Molecular Docking and Inhibitory Activity : Isoindoline-1,3-dione derivatives have been synthesized and analyzed for their potential as inhibitors of enzymes like acetylcholinesterase (AChE), relevant in Alzheimer's disease research. Their structure and inhibitory activity have been studied using techniques like molecular docking (Andrade-Jorge, Bribiesca-Carlos, Martínez-Martínez, Soriano-Ursúa, Padilla-Martínez, & Trujillo-Ferrara, 2018).
Crystallography and Theoretical Studies
Crystal Structure Analysis : The crystal structure of various isoindoline-1,3-dione derivatives has been characterized, providing insights into their molecular conformation and potential interactions (Evecen, Duru, Tanak, & Agar, 2016).
DFT Computational Studies : Density Functional Theory (DFT) has been employed to study the electronic and structural properties of isoindoline-1,3-dione derivatives, aiding in the understanding of their chemical behavior and stability (Duru, Evecen, Tanak, & Ağar, 2018).
Safety And Hazards
Propriétés
IUPAC Name |
2-[(2S)-3-chloro-2-hydroxypropyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c12-5-7(14)6-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4,7,14H,5-6H2/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRVYEPWGIQEOF-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@@H](CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione | |
CAS RN |
148857-42-5 | |
| Record name | 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5WWW7SGG3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate](/img/structure/B57015.png)
